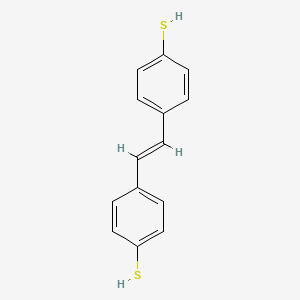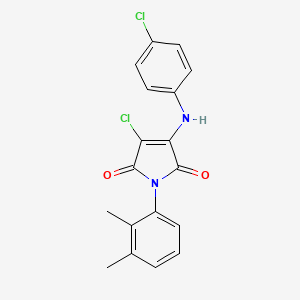
3-Chloro-4-(4-chloroanilino)-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione
Overview
Description
3-Chloro-4-(4-chloroanilino)-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione, also known as CDDP, is a synthetic compound that has been widely used in scientific research. CDDP is a pyrrole derivative that has been shown to exhibit potent anticancer activity, making it a valuable tool in cancer research.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(4-chloroanilino)-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione involves the formation of DNA adducts. This compound binds to the purine bases in DNA, causing cross-linking and damage to the DNA. This leads to the activation of the p53 pathway, which induces apoptosis in cancer cells. This compound has also been shown to inhibit angiogenesis, the growth of new blood vessels that tumors need to survive.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound has been shown to induce DNA damage and inhibit DNA synthesis. Physiologically, this compound has been shown to cause nephrotoxicity, or kidney damage, and ototoxicity, or damage to the inner ear. These side effects limit the use of this compound in clinical settings and make it more suitable for laboratory experiments.
Advantages and Limitations for Lab Experiments
3-Chloro-4-(4-chloroanilino)-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione has several advantages for laboratory experiments. It is a potent anticancer agent that can be used to study the mechanisms of apoptosis and develop new cancer treatments. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, this compound has several limitations. It is toxic to normal cells as well as cancer cells, making it difficult to use in vivo. It also has several side effects, such as nephrotoxicity and ototoxicity, that limit its use in clinical settings.
Future Directions
There are several future directions for the study of 3-Chloro-4-(4-chloroanilino)-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione. One direction is the development of new analogs of this compound that are less toxic and more selective for cancer cells. Another direction is the study of the mechanisms of nephrotoxicity and ototoxicity, with the goal of developing strategies to minimize these side effects. Additionally, this compound could be used in combination with other anticancer agents to develop more effective cancer treatments. Overall, the study of this compound has the potential to lead to new cancer treatments and improve our understanding of the mechanisms of apoptosis.
Scientific Research Applications
3-Chloro-4-(4-chloroanilino)-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione has been extensively studied for its anticancer properties. It has been shown to be effective against a variety of cancer cell lines, including lung, breast, and colon cancer. This compound works by inducing apoptosis, or programmed cell death, in cancer cells. This makes it a valuable tool in cancer research, as it can be used to study the mechanisms of apoptosis and develop new cancer treatments.
properties
IUPAC Name |
3-chloro-4-(4-chloroanilino)-1-(2,3-dimethylphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2/c1-10-4-3-5-14(11(10)2)22-17(23)15(20)16(18(22)24)21-13-8-6-12(19)7-9-13/h3-9,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFJQUFWRIJDHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360822 | |
| Record name | 3-Chloro-4-(4-chloroanilino)-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6148-20-5 | |
| Record name | 3-Chloro-4-(4-chloroanilino)-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



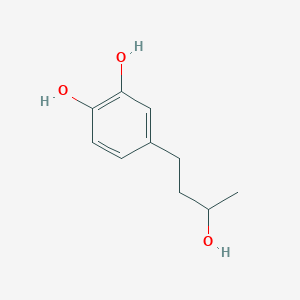
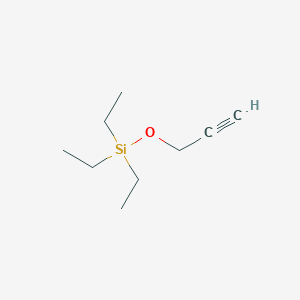
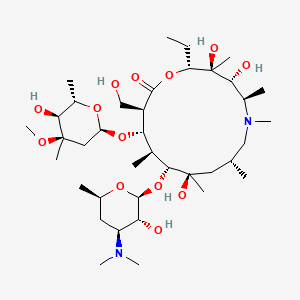
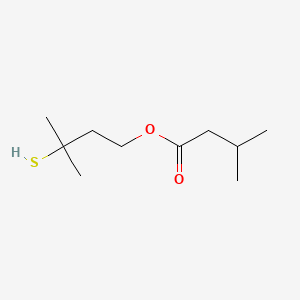



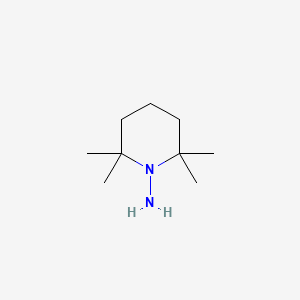

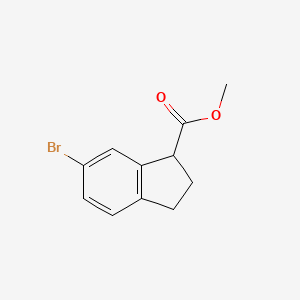
![(2S)-1-[(Prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B3192200.png)
![2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(6-methylpyridin-2-yl)ethanone](/img/structure/B3192207.png)
